![molecular formula C9H8ClN3O3 B1405258 2-(4-Oxopyrido[2,3-d]pyrimidin-3(4H)-yl)essigsäurehydrochlorid CAS No. 1820666-53-2](/img/structure/B1405258.png)

2-(4-Oxopyrido[2,3-d]pyrimidin-3(4H)-yl)essigsäurehydrochlorid

Übersicht

Beschreibung

“2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride” is a derivative of pyrido[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed and synthesized as potential EGFR inhibitors . They have been evaluated for antiproliferative activities against various cell lines .

Synthesis Analysis

The synthesis of these compounds involves the design of new derivatives having the essential pharmacophoric features of EGFR inhibitors . The highest active derivatives were selected for IC 50 screening .

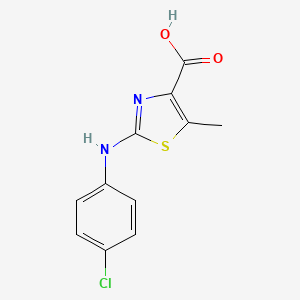

Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold . This structure is crucial for their function as EGFR inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The final products are a series of new derivatives that exhibit high cytotoxic activities .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Derivate von Pyrido[2,3-d]pyrimidin wurden synthetisiert und auf ihre antimikrobielle Aktivität untersucht. Diese Verbindungen, einschließlich unserer Zielverbindung, haben vielversprechende Ergebnisse gegen eine Vielzahl von Bakterien und Pilzen gezeigt. Die antimikrobielle Wirksamkeit wird oft mit Referenzmedikamenten verglichen, und einige Derivate haben in Zytotoxizitätstests ein hohes Sicherheitsprofil gezeigt .

Zytotoxische Aktivitäten

Die Pyrido[2,3-d]pyrimidin-Derivate werden auch auf ihre zytotoxischen Aktivitäten untersucht. Dies ist besonders relevant bei der Suche nach neuen Krebsbehandlungen. Die Zytotoxizitätstests helfen, die Sicherheit dieser Verbindungen bei therapeutischen Dosen und ihr Potenzial, das Wachstum von Krebszellen zu hemmen, zu bestimmen .

Inhibition von Dihydrofolat-Reduktase

Diese Verbindungen hemmen die Dihydrofolat-Reduktase (DHFR), ein Enzym, das an der Synthese von Nukleotiden beteiligt ist. Die Hemmung von DHFR kann zur Unterdrückung der Zellteilung führen, was ein entscheidender Mechanismus in der Anti-Krebs- und Anti-Mikroben-Therapie ist. Die Aktivität von Pyrido[2,3-d]pyrimidin-Derivaten in dieser Hinsicht macht sie zu Kandidaten für die weitere Medikamentenentwicklung .

mTOR-Kinase-Inhibition

Das Säugetier-Ziel von Rapamycin (mTOR) Kinase ist ein weiteres Ziel der Pyrido[2,3-d]pyrimidin-Derivate. mTOR-Inhibitoren werden in der Krebstherapie eingesetzt, da sie das Zellwachstum und die Zellproliferation blockieren können. Das Potenzial der Zielverbindung als mTOR-Kinase-Inhibitor trägt zu ihrem Wert in wissenschaftlichen Forschungsanwendungen bei .

Photochemische Synthese-Anwendungen

Die Verbindung wurde in photochemischen Syntheseverfahren verwendet. So kann sie beispielsweise an der Konstruktion von Pyrano[2,3-d]pyrimidin-Gerüsten unter Verwendung photoangeregte organischer Farbstoffe beteiligt sein. Diese Anwendung ist in der grünen Chemie aufgrund ihrer Energieeffizienz und des Potenzials für industrielle Anwendungen von Bedeutung .

Tyrosinkinase-Inhibition

Substituenten an C2 und C4 von Pyrido[2,3-d]pyrimidin-7(8H)-onen, die strukturell mit unserer Zielverbindung verwandt sind, sind bekannt für ihre biologische Aktivität als Tyrosinkinase-Inhibitoren. Diese Inhibitoren sind wichtig bei der Behandlung verschiedener Krebsarten, da sie in Signalwege eingreifen können, die das Tumorwachstum und das Überleben fördern .

Wirkmechanismus

Target of Action

Similar compounds, pyrido[2,3-d]pyrimidines, are known to inhibitdihydrofolate reductase (DHFR) , mTOR kinase , and cyclin-dependent kinases (CDKs) . These targets play crucial roles in cell division and growth, making them potential targets for anti-tumor, antibacterial, and antifungal activities .

Mode of Action

Inhibition of these enzymes can lead to the disruption of cell division and growth, potentially explaining the observed anti-tumor, antibacterial, and antifungal activities .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its targets. For instance, inhibition of DHFR can disrupt the folate pathway, which is essential for DNA synthesis and cell division . Similarly, inhibition of mTOR kinase can affect the mTOR signaling pathway, which regulates cell growth and metabolism . Lastly, inhibition of CDKs can disrupt the cell cycle, leading to cell growth arrest .

Result of Action

The result of the compound’s action is likely related to its inhibitory effects on its targets. By inhibiting DHFR, mTOR kinase, and CDKs, the compound can disrupt cell division and growth, leading to potential anti-tumor, antibacterial, and antifungal effects .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR) and mTOR kinase . The interaction with DHFR inhibits the enzyme’s activity, leading to a decrease in the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and repair . Additionally, the compound’s interaction with mTOR kinase inhibits cell growth and proliferation by blocking the mTOR signaling pathway .

Cellular Effects

The effects of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects gene expression by downregulating the expression of genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and leading to a decrease in tetrahydrofolate levels . This inhibition disrupts DNA synthesis and repair, ultimately leading to cell death . The compound also inhibits mTOR kinase by binding to its active site, blocking the mTOR signaling pathway and preventing cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell growth and proliferation .

Dosage Effects in Animal Models

The effects of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits cell growth and proliferation without causing significant toxicity . At high doses, the compound can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses .

Metabolic Pathways

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as DHFR and mTOR kinase, affecting metabolic flux and metabolite levels . The compound’s inhibition of DHFR disrupts the folate cycle, leading to a decrease in tetrahydrofolate levels and affecting DNA synthesis and repair . Additionally, the inhibition of mTOR kinase affects cellular metabolism by blocking the mTOR signaling pathway .

Transport and Distribution

Within cells and tissues, 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy .

Subcellular Localization

The subcellular localization of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations enhance the compound’s ability to interact with its target enzymes and proteins, increasing its efficacy .

Eigenschaften

IUPAC Name |

2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3.ClH/c13-7(14)4-12-5-11-8-6(9(12)15)2-1-3-10-8;/h1-3,5H,4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRSJFRTJZSNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CN(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)

![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)

![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)

![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)